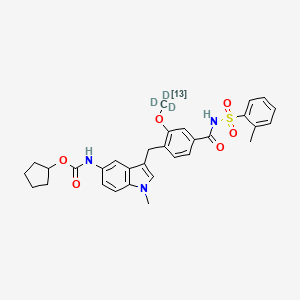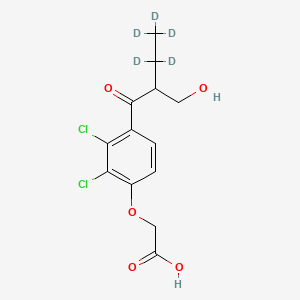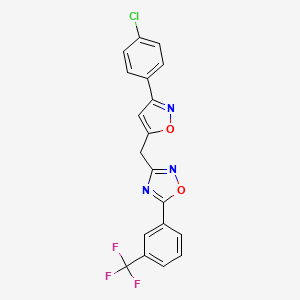
HIV-1 inhibitor-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-20 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a class of antiretroviral drugs that target specific stages in the HIV-1 life cycle, thereby preventing the virus from multiplying and spreading within the host. This compound is particularly significant due to its potential to combat drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-20 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of phenols or polyphenols as ligands, which are then coupled with sulfonamide analogs. The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, which are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
For industrial production, the preparation of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and efficiency. Post-synthesis, the compound undergoes rigorous purification processes, including crystallization and chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used .
Scientific Research Applications
HIV-1 inhibitor-20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between HIV-1 and host cells.
Medicine: Investigated for its potential to treat drug-resistant HIV-1 infections and as part of combination antiretroviral therapies.
Industry: Utilized in the development of new antiretroviral drugs and formulations
Mechanism of Action
HIV-1 inhibitor-20 exerts its effects by targeting specific molecular pathways involved in the HIV-1 life cycle. It binds to the active site of the HIV-1 protease enzyme, inhibiting its activity and preventing the cleavage of viral polyproteins. This results in the production of non-infectious viral particles, thereby reducing the viral load in the host. The compound also interferes with the integration of viral DNA into the host genome, further inhibiting viral replication .
Comparison with Similar Compounds
HIV-1 inhibitor-20 can be compared with other similar compounds, such as:
Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.
Dolutegravir: Another integrase inhibitor with a higher barrier to resistance.
Elvitegravir: An integrase inhibitor that requires boosting with cobicistat to enhance its pharmacokinetic profile
Uniqueness
This compound is unique due to its ability to target multiple stages of the HIV-1 life cycle, making it effective against drug-resistant strains. Its broad-spectrum activity and high potency make it a valuable addition to current antiretroviral therapies .
List of Similar Compounds
- Raltegravir
- Dolutegravir
- Elvitegravir
- Bictegravir
- Cabotegravir
Properties
Molecular Formula |
C19H11ClF3N3O2 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H11ClF3N3O2/c20-14-6-4-11(5-7-14)16-9-15(27-25-16)10-17-24-18(28-26-17)12-2-1-3-13(8-12)19(21,22)23/h1-9H,10H2 |
InChI Key |
PDVAGTMZDZFJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CC3=CC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


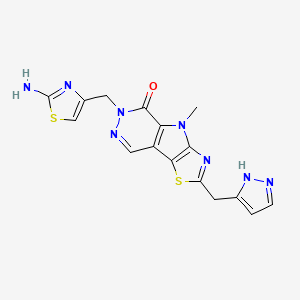
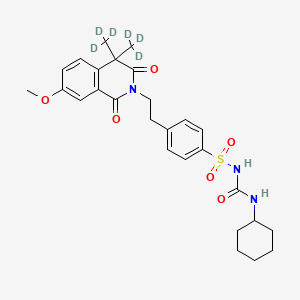
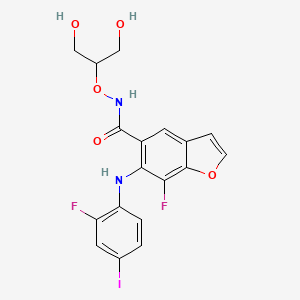
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)
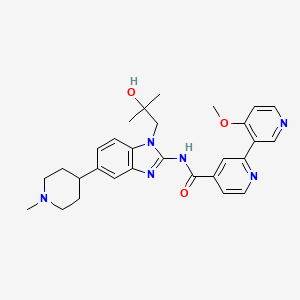


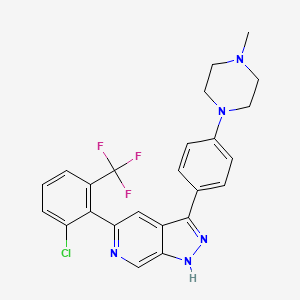
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

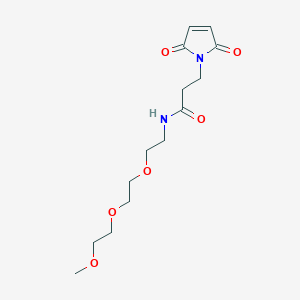
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
